8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes an ethylthio group at the 8th position, a hexyl group at the 7th position, and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the ethylthio, hexyl, and methyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The purine core allows for nucleophilic substitution reactions, where different groups can replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.
Scientific Research Applications
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and hexyl groups can enhance the compound’s binding affinity and specificity towards these targets. The purine core can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-dimethylxanthine): Another purine derivative found in chocolate with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the ethylthio and hexyl groups, which are not found in the similar compounds listed above. These groups can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-18-10-11(15-14(18)21-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOYHXYPXRSSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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